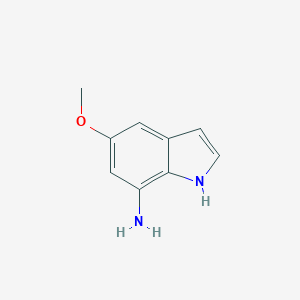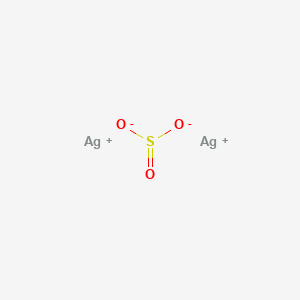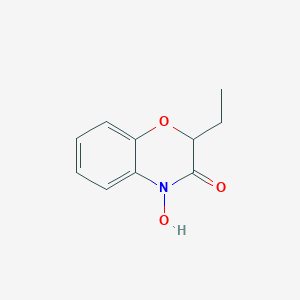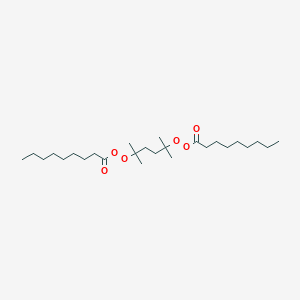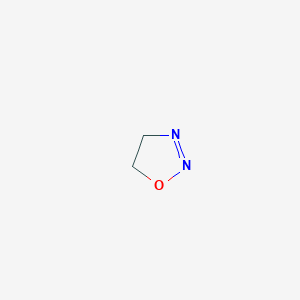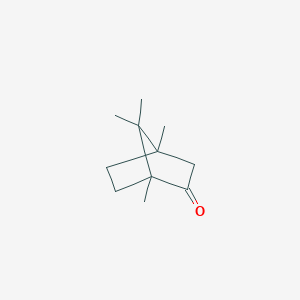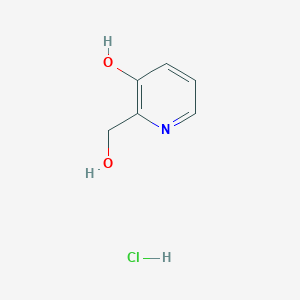
4-苯基肉桂酸
描述
4-Phenylcinnamic acid, also known as (2Z)-3-{[1,1’-biphenyl]-4-yl}prop-2-enoic acid, is a derivative of cinnamic acid . It is used as a pharmaceutical intermediate and for chemical research . It appears as an off-white crystalline solid .
Synthesis Analysis
There are several methods to synthesize α-phenylcinnamic acid. Some popular methods include the condensation of phenacyl chloride with benzaldehyde in the presence of triethylamine, the distillation of benzylmandelic acid, or by the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride .Molecular Structure Analysis
The molecular formula of 4-Phenylcinnamic acid is C15H12O2 . The structure of this compound includes two phenyl rings which are cis to each other in the E isomer .Chemical Reactions Analysis
4-Phenylcinnamic acid is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction . It is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids .Physical And Chemical Properties Analysis
4-Phenylcinnamic acid has a molecular weight of 224.255 Da . It is slightly soluble in water . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 412.9±24.0 °C at 760 mmHg, and a flash point of 308.0±13.8 °C .科学研究应用
Pharmaceutical Intermediates
4-Phenylcinnamic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of a wide range of medicines.
Chemical Research
In addition to its role in pharmaceuticals, 4-Phenylcinnamic acid is also used for chemical research . Researchers use it to study its properties, reactions, and potential applications in various fields of chemistry.
Pd/C-Catalyzed Reactions
4-Phenylcinnamic acid has been used in Pd/C-catalyzed reactions . These reactions, including reduction reactions and cross-coupling reactions, play an irreplaceable role in modern organic synthesis. The heterogeneous Pd/C catalyst system offers an alternative protocol that has particular advantages and applications.
Synthesis of α-Phenylcinnamic Acid
4-Phenylcinnamic acid has been used in the synthesis of α-Phenylcinnamic acid , which is a kind of chiral compound with wide applications. This synthesis process involves Pd/C catalysis.
MALDI-MS Matrices for Sulfatide Detection
4-Phenylcinnamic acid derivatives have been used as MALDI-MS matrices for sulfatide detection . Sulfatides are a class of anionic lipids which are abundant in complex brain lipid mixtures. The choice of a suitable MALDI matrix compound is a key factor for the analyte detection performance.
Structure-Performance Relationships Study
The structure-performance relationships of phenyl cinnamic acid derivatives have been studied . This research helps in understanding the working principles of MALDI matrices and contributes to the further development of matrix-assisted laser desorption ionization (MALDI)-mass spectrometry.
安全和危害
未来方向
A key aspect for the further development of matrix-assisted laser desorption ionization (MALDI)-mass spectrometry (MS) is a better understanding of the working principles of MALDI matrices. To address this issue, a chemical compound library of 59 structurally related cinnamic acid derivatives was synthesized .
作用机制
Target of Action
4-Phenylcinnamic acid is a small organic compound that has been used in various chemical research
Mode of Action
It’s known that the compound can interact with other molecules in a chemical context, such as in the formation of matrix-assisted laser desorption ionization (MALDI) matrices for sulfatide detection . .
Biochemical Pathways
It’s known that cinnamic acid derivatives can be involved in various biochemical processes , but the specific pathways influenced by 4-Phenylcinnamic acid are not well-documented
Pharmacokinetics
It has a molecular weight of 224.25, a predicted density of 1.178±0.06 g/cm3, and is slightly soluble in water These properties could influence its bioavailability and pharmacokinetics
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Phenylcinnamic acid. For instance, its solubility in water and other solvents can affect its distribution and availability in different environments . Moreover, it’s known to be harmful to aquatic life with long-lasting effects , indicating that it can interact with and impact the environment
属性
IUPAC Name |
(E)-3-(4-phenylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJDEZUEYXVYNO-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcinnamic acid | |
CAS RN |
13026-23-8 | |
| Record name | p-phenylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the phenyl substituent in 4-Phenylcinnamic acid affect its ability to inhibit tyrosinase compared to cinnamic acid?
A1: Research indicates that the phenyl substituent in the para position of cinnamic acid actually enhances its inhibitory effect on tyrosinase. [] This is attributed to the phenyl group's ability to hinder the interaction between the enzyme and its substrate. In contrast, the n-butyl substituent doesn't exhibit this enhancement. Interestingly, the butoxy substituent also increases inhibitory potential, but through a different mechanism: it increases structural similarity to the enzyme's substrate. []
Q2: What is the role of 4-Phenylcinnamic acid in analytical chemistry?
A2: 4-Phenylcinnamic acid is utilized as a matrix in Matrix-assisted laser desorption/ionization tandem mass spectrometry (MALDI-MS/MS). [] This technique helps identify organic tattoo pigments, both in inks and biological tissues. This is particularly relevant due to increasing regulations on tattoo inks and the need to ensure consumer safety by identifying potentially harmful ingredients. []
Q3: How does the structure of 4-Phenylcinnamic acid influence its retention on porous graphitic carbon (PGC) compared to other biphenyl compounds?
A3: 4-Phenylcinnamic acid demonstrates strong retention on PGC, surpassing that observed on octadecyl-silica (ODS) stationary phases. [] This strong retention is linked to the planar structure of the molecule, a characteristic shared by other highly retained biphenyl derivatives like 4-vinylbiphenyl. [] Research suggests that the ability of a molecule to readily adopt a planar conformation significantly contributes to its retention on PGC. []
Q4: What synthetic methods are commonly used to produce 4-Phenylcinnamic acid?
A4: 4-Phenylcinnamic acid can be synthesized through the Knoevenagel reaction. [] This involves reacting 4-phenylbenzaldehyde with malonic acid in the presence of pyridine and piperidine as catalysts. [] This reaction highlights how different substituents on the benzaldehyde, such as alkyl, alkoxy, and aryl groups, can influence the reactivity of the carbonyl group during the synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
